Cas no 61299-42-1 (Dehydro LoperaMide)

Dehydro LoperaMide structure
Nome del prodotto:Dehydro LoperaMide
Dehydro LoperaMide Proprietà chimiche e fisiche
Nomi e identificatori
-
- Dehydro LoperaMide
- 4-(4-Chlorophenyl)-3,6-dihydro-N,N-diMethyl-α,α-diphenyl-1(2H)-pyridinebutanaMide
- 4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide
- DEHYDRO LOPERAMIDE,OFF-WHITE TO PALE YELLOW SOLID
- TAK-632
- 4-(4-Chlorophenyl)-3,6-dihydro-N,N-dimethyl-alpha,alpha-diphenyl-1(2H)-pyridinebutanamide
- 4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]-N,N-dimethyl-2,2-diphenylbutanamide
- DTXSID60210188
- BS-46305
- UNII-5B9HO1M7AY
- E75274
- Q27261787
- 1(2H)-Pyridinebutanamide, 4-(4-chlorophenyl)-3,6-dihydro-N,N-dimethyl-alpha,alpha-diphenyl-
- LOPERAMIDE OXIDE MONOHYDRATE IMPURITY C [EP IMPURITY]
- LOPERAMIDE HYDROCHLORIDE IMPURITY H [EP IMPURITY]
- 61299-42-1
- 1(2H)-PYRIDINEBUTANAMIDE, 4-(4-CHLOROPHENYL)-3,6-DIHYDRO-N,N-DIMETHYL-.ALPHA.,.ALPHA.-DIPHENYL-
- Loperamide Hydrochloride Imp. H (EP); Loperamide Imp. H (EP); 4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]-N,N-dimethyl-2,2-diphenylbutanamide; Loperamide Hydrochloride Impurity H; Loperamide Impurity H
- 4-(4-Chlorophenyl)-3,6-dihydro-N,N-dimethyl-a,a-diphenyl-1(2H)-pyridinebutanamide
- MFCD16294895
- 4-(4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl)-N,N-dimethyl-2,2-diphenylbutanamide
- Loperamide hydrochloride specified impurity H [EP]
- 5B9HO1M7AY
-
- Inchi: InChI=1S/C29H31ClN2O/c1-31(2)28(33)29(25-9-5-3-6-10-25,26-11-7-4-8-12-26)19-22-32-20-17-24(18-21-32)23-13-15-27(30)16-14-23/h3-17H,18-22H2,1-2H3
- Chiave InChI: UUHAGHSPKICYQY-UHFFFAOYSA-N
- Sorrisi: CN(C)C(=O)C(CCN1CCC(=CC1)c2ccc(cc2)Cl)(c3ccccc3)c4ccccc4
Proprietà calcolate
- Massa esatta: 458.21200
- Massa monoisotopica: 458.2124913g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 33
- Conta legami ruotabili: 7
- Complessità: 637
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.7
- Superficie polare topologica: 23.6Ų
Proprietà sperimentali
- Densità: 1.154±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di fusione: 127-128°C
- Punto di ebollizione: 619.8±55.0 °C at 760 mmHg
- Punto di infiammabilità: 328.6±31.5 °C
- Solubilità: Insuluble (4.0E-3 g/L) (25 ºC),
- PSA: 23.55000
- LogP: 5.83160
- Pressione di vapore: 0.0±1.8 mmHg at 25°C
Dehydro LoperaMide Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dehydro LoperaMide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | D229695-25mg |
Dehydro Loperamide |
61299-42-1 | 25mg |
$ 465.00 | 2023-09-08 | ||
TRC | D229695-10mg |
Dehydro Loperamide |
61299-42-1 | 10mg |
$222.00 | 2023-05-18 | ||
TRC | D229695-100mg |
Dehydro Loperamide |
61299-42-1 | 100mg |
$ 1656.00 | 2023-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WQ313-200mg |
Dehydro LoperaMide |
61299-42-1 | 97% | 200mg |
2905.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WQ313-50mg |
Dehydro LoperaMide |
61299-42-1 | 97% | 50mg |
1162.0CNY | 2021-07-17 | |
Aaron | AR00EDPD-100mg |
Dehydro Loperamide |
61299-42-1 | 97% | 100mg |
$342.00 | 2025-01-24 | |
A2B Chem LLC | AG69845-100mg |
Dehydro LoperaMide |
61299-42-1 | 97% | 100mg |
$141.00 | 2024-04-19 | |
A2B Chem LLC | AG69845-250mg |
Dehydro LoperaMide |
61299-42-1 | 97% | 250mg |
$211.00 | 2024-04-19 | |
1PlusChem | 1P00EDH1-250mg |
Dehydro LoperaMide |
61299-42-1 | 97% | 250mg |
$264.00 | 2024-04-22 | |
1PlusChem | 1P00EDH1-100mg |
Dehydro LoperaMide |
61299-42-1 | 97% | 100mg |
$176.00 | 2024-04-22 |
Dehydro LoperaMide Letteratura correlata
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
61299-42-1 (Dehydro LoperaMide) Prodotti correlati
- 2034457-43-5(7-methoxy-N-{1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ylmethyl}-1-benzofuran-2-carboxamide)
- 392239-42-8(2-Chloro-N-5-(ethylthio)-1,3,4-thiadiazol-2-ylacetamide)
- 1246552-66-8(6-Oxopiperazine-2-carboxylic acid)
- 2138100-40-8(rac-(3R,4R)-4-(4-fluorophenyl)-1-(4-nitrobenzenesulfonyl)piperidin-3-amine)
- 218608-82-3(Boc-l-β-homoisoleucine)
- 61931-02-0(Acid Black 194 (Technical Grade))
- 2229504-65-6(1-amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-ol)
- 1806941-16-1(2-(Difluoromethyl)-5-hydroxy-4-methoxy-3-nitropyridine)
- 940871-54-5(1-(3-(tert-Butyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-3-(2-((2-chloropyrimidin-4-yl)oxy)benzyl)urea)
- 954713-03-2(2-chloro-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylbenzene-1-sulfonamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
